molecular formula C14H18N6O3 B7773776 MFCD03933672 CAS No. 476481-00-2

MFCD03933672

Cat. No.: B7773776
CAS No.: 476481-00-2
M. Wt: 318.33 g/mol
InChI Key: MQTXDDWOXDUGJU-UHFFFAOYSA-N
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Description

Such compounds often exhibit unique electronic properties due to electron-withdrawing substituents (e.g., bromine, chlorine, trifluoromethyl groups), which influence reactivity, solubility, and bioavailability. For instance, boronic acid derivatives (e.g., C₆H₅BBrClO₂ in ) are critical in Suzuki-Miyaura cross-coupling reactions, while trifluoromethylated compounds (e.g., C₁₀H₉F₃O in ) are valued for their metabolic stability in drug design .

Properties

IUPAC Name

3-(1,3-dimethyl-8-morpholin-4-yl-2,6-dioxopurin-7-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-17-11-10(12(21)18(2)14(17)22)20(5-3-4-15)13(16-11)19-6-8-23-9-7-19/h3,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTXDDWOXDUGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03933672 typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine with formamide under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the purine core reacts with morpholine in the presence of a suitable base.

    Addition of the Propanenitrile Group: The final step involves the addition of the propanenitrile group through a nucleophilic addition reaction, using acrylonitrile as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD03933672 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced purine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the purine core.

    Reduction: Reduced purine derivatives with altered functional groups.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

MFCD03933672 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD03933672 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD03933672 (inferred properties) with structurally and functionally related compounds from the evidence:

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (hypothetical) C₆H₅BBrClO₂ C₁₀H₉F₃O C₁₃H₉N₃O₂
Molecular Weight (g/mol) 235.27 235.27 202.17 239.23
LogP (XLOGP3) 2.15 2.15 3.12 (estimated) 2.78
Solubility (mg/mL) 0.24 0.24 0.15 (in methanol) 0.687
TPSA (Ų) 40.46 40.46 17.07 58.32
Bioavailability Score 0.55 0.55 0.85 0.55
Key Applications Catalysis, drug intermediates Cross-coupling reactions Agrochemicals, fragrances Antifungal agents, corrosion inhibitors

Structural and Functional Insights :

Boronic Acid Derivatives (e.g., C₆H₅BBrClO₂): Similarities: High GI absorption and BBB permeability make these compounds suitable for CNS-targeting drugs . Differences: Bromine and chlorine substituents in this compound enhance electrophilicity compared to non-halogenated analogs, improving reactivity in cross-coupling reactions .

Trifluoromethylated Aromatics (e.g., C₁₀H₉F₃O) :

  • Similarities : Both exhibit high metabolic stability due to fluorine’s electronegativity.
  • Differences : Trifluoromethyl groups in C₁₀H₉F₃O increase hydrophobicity (LogP ~3.12) compared to this compound (LogP 2.15), affecting solubility and formulation strategies .

Benzimidazole Derivatives (e.g., C₁₃H₉N₃O₂) :

  • Similarities : Nitrogen-rich structures in both compounds enable hydrogen bonding, enhancing binding to biological targets.
  • Differences : The nitro group in C₁₃H₉N₃O₂ increases TPSA (58.32 vs. 40.46 Ų), improving water solubility but reducing membrane permeability .

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